molecular formula C9H7BrN2O B053358 2-Amino-6-bromoquinolin-4-OL CAS No. 123420-09-7

2-Amino-6-bromoquinolin-4-OL

Cat. No. B053358
CAS RN: 123420-09-7
M. Wt: 239.07 g/mol
InChI Key: JJQHHMLZACZWEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-aminoquinolines has been achieved through Buchwald-Hartwig chemistry, as described in the first paper. This method involves a selective amination of an aryl bromide in the presence of an activated heteroaryl chloride, which could be relevant for the synthesis of 2-amino-6-bromoquinolin-4-ol . Another approach, detailed in the second paper, involves palladium-catalyzed isocyanide insertion followed by intramolecular cyclization, which offers a novel and efficient route to 2-amino-3-bromoquinolines . Although the target molecule is not directly synthesized, these methodologies could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from the structures of similar compounds discussed in the papers. The presence of an amino group and a bromine atom on the quinoline core suggests potential sites for further functionalization and interaction with biological targets. The third paper discusses the synthesis of 6-aminoindolo[2,1-a]isoquinoline derivatives, which share the quinoline moiety and could provide insights into the electronic and steric effects of substituents on the quinoline core .

Chemical Reactions Analysis

The chemical reactivity of this compound can be anticipated based on the reactions of similar compounds. The amino group is a common site for further reactions, such as acylation or alkylation, while the bromine atom can participate in various cross-coupling reactions. The first paper mentions the use of Buchwald-Hartwig chemistry for introducing amino functionalities, which could be relevant for the modification of this compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some predictions. For instance, the presence of bromine is likely to increase the molecular weight and influence the lipophilicity of the compound. The amino group could affect the compound's solubility in water and its ability to form hydrogen bonds. The fourth paper describes the synthesis of 2-amino-1,4-dihydroquinolines, which could offer insights into the reactivity and stability of the dihydroquinoline moiety, potentially relevant to the stability of this compound .

Scientific Research Applications

Intermediate in PI3K/mTOR Inhibitors Synthesis

2-Amino-6-bromoquinolin-4-ol serves as a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research and therapy. The compound is utilized in a multi-step synthesis process, including nitration, chlorination, alkylation, reduction, and substitution, to produce derivatives like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. These derivatives play a vital role in the development of quinoline inhibitors with potential therapeutic applications (Lei et al., 2015).

Facilitation of Skraup-Type Synthesis

This compound is also involved in Skraup-type synthesis processes. This methodology allows for the efficient transformation of diversely substituted anilines into bromoquinoline derivatives, which can be further modified into compounds with additional substituents. Such synthetic routes offer a versatile approach to creating structurally diverse quinoline-based molecules with potential biological activities (Lamberth et al., 2014).

Novel Chelating Ligands Development

The compound is employed in the synthesis of novel chelating ligands through the Friedländer approach. By undergoing condensation reactions with enolizable ketones, this compound derivatives form bidentate and tridentate ligands. These ligands can be used to create complexes with metals, such as nickel, under specific conditions, offering new avenues for creating materials with unique optical properties (Hu et al., 2003).

Antibacterial Applications

Research on 6-Bromoquinolin-4-ol derivatives has demonstrated their potential against drug-resistant bacteria, such as ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). Through Chan–Lam coupling, various derivatives were synthesized and tested for their antibacterial efficacy, showcasing significant potential in addressing antibiotic resistance challenges (Arshad et al., 2022).

Synthesis of Antimicrobial Agents

The compound's derivatives have been explored for their antimicrobial properties, with certain sulfonate derivatives showing potent antibacterial and antifungal activities. This highlights this compound's role in the development of new antimicrobial agents that could be useful in combating various pathogens (Krishna, 2018).

Safety and Hazards

The safety data sheet (SDS) for “2-Amino-6-bromoquinolin-4-OL” can be found online . It’s important to handle this compound with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Therefore, the future directions for “2-Amino-6-bromoquinolin-4-OL” could involve further exploration of its potential biological and pharmaceutical activities.

properties

IUPAC Name

2-amino-6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQHHMLZACZWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558869
Record name 2-Amino-6-bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123420-09-7
Record name 2-Amino-6-bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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